molecular formula C10H10O4 B181706 2,6-Dimethylterephthalic acid CAS No. 80238-12-6

2,6-Dimethylterephthalic acid

Cat. No. B181706
Key on ui cas rn: 80238-12-6
M. Wt: 194.18 g/mol
InChI Key: SIQYOFNSIZEILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055451

Procedure details

2,4,6-Trimethylbenzoic acid (mesitoic acid) (10 g, 61 mmol) was suspended in 150 mL of water, and the mixture cooled to 0° C. Sodium hydroxide pellets (7.31 g, 0.18 mol) were gradually added, followed by addition of potassium permanganate (4×7.2 g, 0.18 mol) at four intervals of 30 minutes. The mixture was stirred at room temperature for 2 hours, then heated on a steam bath for 15-30 minutes. Sulfuric acid (200 mL, 9 mol) was added, then sodium bisulfite was carefully and gradually added at 0° C. The precipitated white solid was filtered and then dissolved in 5 N ammonium hydroxide. The solution was washed with diethyl ether, then gradually treated dropwise with concentrated sulfuric acid to precipitate the product. Filtration, followed by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water), and drying at high vacuum gave 10.5 g (89%) of the product as a white solid, m.p. >300° C. (ref. W. A. Noyes, Amer. Chem. J., 20, 789 (1898)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-:13].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+].[OH2:31]>>[CH3:1][C:2]1[CH:10]=[C:9]([C:11]([OH:31])=[O:13])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were gradually added
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 15-30 minutes
Duration
22.5 (± 7.5) min
ADDITION
Type
ADDITION
Details
gradually added at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5 N ammonium hydroxide
WASH
Type
WASH
Details
The solution was washed with diethyl ether
ADDITION
Type
ADDITION
Details
gradually treated dropwise with concentrated sulfuric acid
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water)
CUSTOM
Type
CUSTOM
Details
drying at high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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